molecular formula C17H15N3O4 B3364904 (S)-N-(4-Nitro-phenyl)-L-tryptophan CAS No. 1187929-73-2

(S)-N-(4-Nitro-phenyl)-L-tryptophan

Cat. No.: B3364904
CAS No.: 1187929-73-2
M. Wt: 325.32 g/mol
InChI Key: ZTSODNVSGHZJJO-INIZCTEOSA-N
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Description

(S)-N-(4-Nitro-phenyl)-L-tryptophan is a chiral amino acid derivative that features a nitro group attached to a phenyl ring, which is further connected to the L-tryptophan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Nitro-phenyl)-L-tryptophan typically involves the coupling of L-tryptophan with 4-nitroaniline. One common method is the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of automated peptide synthesizers and large-scale chromatography systems. The choice of reagents and solvents may be optimized to reduce costs and improve yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Nitro-phenyl)-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Reduction: The major product is (S)-N-(4-Amino-phenyl)-L-tryptophan.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

(S)-N-(4-Nitro-phenyl)-L-tryptophan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of (S)-N-(4-Nitro-phenyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tryptophan moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(4-Amino-phenyl)-L-tryptophan: This compound is similar but has an amino group instead of a nitro group.

    (S)-N-(4-Methoxy-phenyl)-L-tryptophan: This compound has a methoxy group instead of a nitro group.

Uniqueness

(S)-N-(4-Nitro-phenyl)-L-tryptophan is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in studying redox reactions and as a precursor for further functionalization.

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-17(22)16(19-12-5-7-13(8-6-12)20(23)24)9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,16,18-19H,9H2,(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSODNVSGHZJJO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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